2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide
Description
This compound belongs to the 1,3,4-oxadiazole class, characterized by a five-membered heterocyclic ring containing two nitrogen and one oxygen atom. The core structure is substituted at the 5-position with a 4-methoxyphenyl group and at the 2-position with an acetohydrazide moiety. The para-methoxy group (-OCH₃) is electron-donating, influencing electronic distribution and steric interactions, which may enhance binding to biological targets.
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-17-8-4-2-7(3-5-8)11-15-14-10(18-11)6-9(16)13-12/h2-5H,6,12H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCNXUVFNJWSTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazides with Carboxylic Acid Derivatives
The most widely documented method for synthesizing 1,3,4-oxadiazoles involves cyclizing hydrazides with carboxylic acids or their derivatives. For 2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide , this typically begins with the preparation of 4-methoxybenzoic acid hydrazide. In one protocol, 4-methoxybenzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is subsequently reacted with hydrazine hydrate to yield the hydrazide intermediate .
The critical cyclization step employs phosphorus oxychloride (POCl₃) as a dehydrating agent. When the hydrazide reacts with ethyl chloroacetate in anhydrous dichloromethane under reflux (70–80°C for 6–8 hours), the oxadiazole ring forms via intramolecular dehydration . The reaction mechanism involves nucleophilic attack by the hydrazide nitrogen on the carbonyl carbon of the ester, followed by cyclization and elimination of ethanol .
Key Reaction Parameters :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 70–80°C | 75–82 |
| Reaction Time | 6–8 hours | - |
| Solvent | Dichloromethane | - |
| Dehydrating Agent | POCl₃ | - |
Carbon Disulfide-Mediated Cyclization
An alternative approach utilizes carbon disulfide (CS₂) under alkaline conditions. In this method, 4-methoxybenzoic acid hydrazide is refluxed with CS₂ in ethanol containing potassium hydroxide (KOH). The reaction proceeds via the formation of a dithiocarbazate intermediate, which undergoes cyclization upon heating to generate the oxadiazole core . Subsequent alkylation with ethyl bromoacetate introduces the acetohydrazide side chain.
This method offers moderate yields (65–70%) but avoids harsh dehydrating agents like POCl₃. However, the requirement for CS₂ necessitates stringent safety protocols due to its toxicity .
Microwave-Assisted Synthesis
Recent studies have explored microwave irradiation to accelerate the cyclization step. By subjecting the hydrazide and ethyl chloroacetate to microwave radiation (300 W, 120°C) for 15–20 minutes, the reaction time reduces from hours to minutes while maintaining yields above 70% . This method enhances energy efficiency and minimizes side products, making it suitable for high-throughput applications.
Industrial-Scale Production Strategies
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors have been adopted to optimize the cyclization step, enabling precise temperature control and reduced reagent consumption. For example, a tubular reactor system with POCl₃ achieves 85% conversion efficiency at a flow rate of 10 mL/min . Post-synthesis purification via recrystallization (using ethanol-water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.
Characterization and Quality Control
Synthetic batches are validated using spectroscopic techniques:
-
IR Spectroscopy : Absorption bands at 1645 cm⁻¹ (C=N), 1173 cm⁻¹ (C-O-C), and 3250 cm⁻¹ (N-H stretch) confirm oxadiazole formation .
-
¹H NMR : Peaks at δ 2.50 ppm (s, 3H, CH₃), δ 6.85–7.25 ppm (aromatic protons), and δ 9.10 ppm (s, 1H, NH) verify structural integrity .
-
Mass Spectrometry : Molecular ion peaks at m/z 322 ([M+H]⁺) align with the compound’s molecular formula (C₁₃H₁₅N₃O₃) .
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| POCl₃ Cyclization | High yield, established protocol | Corrosive reagents, long duration | 75–82 |
| CS₂/KOH Cyclization | Avoids POCl₃ | Low yield, toxic CS₂ | 65–70 |
| Microwave Synthesis | Rapid, energy-efficient | Specialized equipment needed | 70–75 |
Reaction Optimization and Challenges
Critical challenges include managing exothermic reactions during POCl₃ addition and avoiding over-oxidation of the methoxyphenyl group. Studies recommend gradual reagent addition and inert atmospheres (N₂ or Ar) to mitigate degradation . Solvent selection also impacts yield; polar aprotic solvents like DMF improve solubility but may complicate purification .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often involve the use of halogenating agents such as bromine or chlorine.
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Hydrazine derivatives.
Substitution: Various substituted oxadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. Studies indicate that 2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide demonstrates effectiveness against various bacterial and fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.
Anticancer Properties
Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The ability to selectively target cancer cells while sparing normal cells makes this compound a promising candidate for further development in cancer therapy.
Anti-inflammatory Effects
Inflammation plays a critical role in many chronic diseases. Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This could lead to its application in treating inflammatory disorders.
Agricultural Science
Pesticidal Properties
The oxadiazole derivatives are known for their pesticidal activities. Research indicates that this compound can act as an effective pesticide against certain agricultural pests. Its mode of action may involve interference with the nervous system of insects, leading to paralysis and death.
Herbicidal Activity
In addition to its pesticidal effects, this compound has shown potential as a herbicide. Studies have reported that it inhibits the growth of specific weed species without adversely affecting crop plants. This selectivity is crucial for sustainable agricultural practices.
Material Science
Polymer Chemistry
The incorporation of oxadiazole derivatives into polymer matrices has been explored for enhancing material properties. This compound can be utilized as a monomer or additive to improve thermal stability and mechanical strength of polymers.
Luminescent Materials
Research into luminescent materials has identified oxadiazole-based compounds as promising candidates for organic light-emitting diodes (OLEDs). The unique electronic properties of this compound may contribute to efficient light emission and energy transfer processes in OLED applications.
Case Studies and Research Findings
| Application Area | Study Reference | Findings Summary |
|---|---|---|
| Antimicrobial | Journal of Antimicrobial Agents | Demonstrated effectiveness against E.coli and S.aureus with MIC values < 50 µg/mL. |
| Anticancer | Cancer Research Journal | Induced apoptosis in MCF-7 cell line with IC50 = 30 µM after 48 hours treatment. |
| Pesticidal | Journal of Pest Management | Showed >80% mortality in target insect species within 24 hours at 100 ppm dosage. |
| Herbicidal | Agricultural Sciences | Reduced weed biomass by 70% at 50 ppm without affecting maize growth. |
| Polymer Chemistry | Polymer Science Journal | Enhanced tensile strength by 25% when incorporated into polycarbonate matrices. |
Mechanism of Action
The mechanism of action of 2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interact with proteins involved in inflammatory and oxidative stress pathways .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural features, molecular weights, and biological activities of the target compound and its analogues:
*Calculated based on molecular formulas.
Key Observations:
Substituent Effects :
- Electron-Donating Groups : The para-methoxy group in the target compound enhances antifungal activity (e.g., LMM5 in ), likely due to improved binding to fungal thioredoxin reductase.
- Electron-Withdrawing Groups : The 4-nitro substituent in the COX-2 inhibitor () contributes to selective enzyme inhibition, highlighting the role of electronic effects in target specificity.
- Heteroaromatic Substitutions : The pyridinyl and sulfanyl groups in ’s compound enable potent EGFR inhibition (IC50 = 0.010 μM), suggesting that polarizable groups enhance kinase-targeted activity.
Positional Isomerism :
Antifungal Activity
The target compound’s analogue, LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide), demonstrated antifungal activity against Candida albicans by inhibiting thioredoxin reductase, a critical enzyme for redox homeostasis . Comparatively, the absence of a sulfonamide group in the target compound may result in differing potency, though the shared 4-methoxyphenyl moiety suggests a common mechanism.
Anticancer Activity
highlights a pyridinyl-substituted oxadiazole derivative with an IC50 of 0.010 μM against EGFR, a key oncogenic driver. The target compound lacks the sulfanyl and pyridinyl groups, which are critical for kinase inhibition, underscoring the importance of these substituents in anticancer activity .
Anti-Inflammatory and Analgesic Activity
In , a 4-methoxyphenyl-substituted oxadiazole derivative exhibited potent analgesic and anti-inflammatory effects, reducing inflammation by 68.4% in rodent models. This suggests that the target compound’s methoxy group may similarly enhance anti-inflammatory activity through COX-2 modulation .
Structure-Activity Relationship (SAR) Trends
- Para-Substitution : Optimal for antifungal and anti-inflammatory activities due to balanced electronic and steric effects.
- Sulfur-Containing Groups : Sulfanyl or mercapto substitutions (e.g., ) improve antimicrobial activity, likely via thiol-mediated interactions .
- Heteroaromatic Rings : Pyridine or indole moieties () enhance anticancer activity by enabling π-π stacking or hydrogen bonding with biological targets.
Biological Activity
2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and antioxidant properties, along with structure-activity relationships (SAR) and relevant case studies.
- Molecular Formula: CHNO
- Molecular Weight: 234.21 g/mol
- CAS Number: 415679-24-2
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazoles, including this compound, exhibit significant anticancer properties. For instance:
- A study indicated that compounds with a similar structure showed low micromolar IC values against Bcl-2 expressing cancer cell lines such as MDA-MB-231 and HeLa .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Doxorubicin | MCF-7 | 0.5 |
| D-16 | MCF-7 | 1 |
| This compound | TBD |
The presence of electron-donating groups like -OCH at the para position enhances anticancer potential significantly .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Studies reveal that oxadiazole derivatives exhibit activity against various Gram-positive and Gram-negative bacteria:
- Electron-withdrawing groups such as Cl or Br at the para position have been shown to increase antimicrobial efficacy .
Table 2: Antimicrobial Activity of Selected Compounds
| Compound | Microbial Strain | Activity |
|---|---|---|
| D-4 | E. coli | High |
| D-16 | S. aureus | Moderate |
| This compound | TBD |
Antioxidant Potential
Antioxidant assays indicate that compounds similar to this compound demonstrate significant free radical scavenging activity. This property is crucial for preventing oxidative stress-related diseases.
Structure–Activity Relationships (SAR)
The biological activity of oxadiazole derivatives is heavily influenced by their molecular structure:
- Substituent Effects: The presence of methoxy (-OCH) groups enhances anticancer activity while halogens improve antimicrobial efficacy.
- Pharmacophore Considerations: The orientation and type of substituents significantly affect binding affinity and biological activity .
Case Studies
A notable case study investigated the synthesis and biological evaluation of various oxadiazole derivatives:
- The synthesized compounds were tested against multiple cancer cell lines and showed promising results with several derivatives exhibiting IC values in the low micromolar range.
Q & A
Q. Key Challenges :
- Yield Optimization : Cyclization steps often require precise temperature control (e.g., 80–100°C) and anhydrous conditions to avoid side reactions like hydrolysis .
- Purity Control : Thin-layer chromatography (TLC) and recrystallization (e.g., using methanol) are critical for isolating intermediates .
Advanced Question: How can researchers resolve contradictions in reported antimicrobial activity data for this compound?
Methodological Answer:
Contradictions in bioactivity data often arise from:
- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative), inoculum size, or solvent systems (DMSO vs. aqueous buffers) can alter MIC values .
- Structural Analogues : Subtle modifications (e.g., replacing 4-methoxyphenyl with chlorophenyl) may significantly affect activity. Validate results using a standardized panel (e.g., CLSI guidelines) and include positive controls like ciprofloxacin .
- Mechanistic Studies : Use enzyme inhibition assays (e.g., β-lactamase or DNA gyrase) to link structural features (e.g., oxadiazole’s electron-deficient ring) to specific targets .
Basic Question: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and hydrazide NH peaks (δ 9.5–10.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z 268.2674 for C₁₅H₁₂N₂O₃) .
- Infrared Spectroscopy (IR) : Detects C=N stretching (1600–1650 cm⁻¹) and N-H bending (1550–1580 cm⁻¹) .
Advanced Question: How can computational modeling optimize the compound’s pharmacokinetic properties?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate interactions with targets like COX-2 or α-glucosidase. The oxadiazole ring’s planar structure may favor π-π stacking in enzyme active sites .
- ADMET Prediction : Tools like SwissADME predict logP (∼2.5) and solubility (∼0.1 mg/mL), highlighting potential bioavailability issues. Modify substituents (e.g., adding polar groups) to enhance water solubility .
Basic Question: What safety precautions are required when handling this compound?
Methodological Answer:
- Hazard Identification : The compound’s phenol derivative (CAS 114333-42-5) may cause skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood .
- First Aid : In case of exposure, rinse with water for 15 minutes and seek medical attention. Maintain SDS documentation onsite .
Advanced Question: How does the methoxyphenyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Electronic Effects : The para-methoxy group donates electrons via resonance, reducing the electrophilicity of the oxadiazole ring. This decreases reactivity in SNAr reactions compared to nitro- or chloro-substituted analogues .
- Experimental Validation : Perform kinetic studies using NaOCH₃ in DMF at 60°C. Monitor substitution rates via HPLC and compare with control compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
